molecular formula C20H24N2O7 B017901 4-Hydroxy Nisoldipine CAS No. 106685-70-5

4-Hydroxy Nisoldipine

Cat. No. B017901
M. Wt: 404.4 g/mol
InChI Key: MOZPKZYMNVFLSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Nisoldipine derivatives involves complex organic reactions. Scherling and Pleiss (1988) detailed the synthesis of radiolabeled Nisoldipine, starting from dimethyl formamide and proceeding through several steps, including Knovenagel condensation and cyclizing Michael addition, to obtain the desired compound. This process highlights the intricate chemistry involved in synthesizing Nisoldipine and its derivatives, potentially including 4-Hydroxy Nisoldipine (Scherling & Pleiss, 1988).

Molecular Structure Analysis

The structural analysis of Nisoldipine polymorphs by Yang et al. (2012) provides insight into the molecular intricacies of such compounds. Through X-ray crystallography, two polymorphs of m-Nisoldipine were identified, each with distinct crystal structures and molecular interactions. This analysis underlines the importance of molecular structure in defining the physicochemical properties of Nisoldipine derivatives (Yang et al., 2012).

Chemical Reactions and Properties

The electrochemical behavior of Nisoldipine, as studied by Álvarez-Lueje et al. (1998), reveals the drug's anodic and cathodic processes, which are crucial for understanding its chemical reactions and properties. This study offers a foundation for analyzing the chemical stability and reactivity of Nisoldipine and its derivatives, including 4-Hydroxy Nisoldipine (Álvarez-Lueje et al., 1998).

Physical Properties Analysis

The analysis of the physical properties of Nisoldipine derivatives, including solubility, melting point, and stability, is essential for their characterization and application. Studies on the preparation and drug release behaviors of Nisoldipine-loaded nanoparticles, for example, elucidate how the physical form of the drug affects its dissolution and bioavailability, which are critical factors in drug design and development (Dudhipala & Veerabrahma, 2015).

Chemical Properties Analysis

Understanding the chemical properties of 4-Hydroxy Nisoldipine, such as its reactivity with biological molecules, stability under various conditions, and interaction with other chemical entities, is crucial for its pharmaceutical development. The investigation of Nisoldipine and human serum albumin interactions by Zhang et al. (2018) serves as an example of how chemical properties can influence drug behavior in biological systems (Zhang et al., 2018).

Scientific Research Applications

  • Tumor Treatment : Nisoldipine, along with 5-hydroxy tryptamine, can effectively reduce blood flow in transplanted tumors, thus improving conditions for external hyperthermia treatments (Knapp et al., 1985).

  • Hypertension Treatment : Nisoldipine nanocrystals, with a size of around 240.3 nm, demonstrate superior oral absorption, enhancing its bioavailability, which is particularly beneficial for hypertension treatment (Fu et al., 2017).

  • Cardiac Effects : As a dihydropyridine calcium channel blocker, Nisoldipine exhibits weak inhibitory effects on inwardly rectifying K+ currents in guinea-pig ventricular myocytes. Its effect on delayed-rectifier K+ channels is 30 times less selective than on L-type Ca2+ channels (Missan et al., 2003).

  • Vasodilation for Cardiovascular Disorders : Nisoldipine is a highly selective vasodilator with potential applications in treating hypertension and congestive heart failure, particularly those of vasospastic origin (Deeg et al., 1989).

  • Improved Oral Bioavailability : The development of amorphous solid dispersion (ASD) for Nisoldipine by hot melt extrusion has improved its oral bioavailability and therapeutic effects, making it a suitable alternative to conventional forms (Fu et al., 2016).

  • Inhibition of Noradrenaline-Induced Contractions : Nisoldipine effectively inhibits noradrenaline-induced contractions and 45Ca influx in rat aorta, suggesting specific binding sites for this calcium antagonist (Morel & Godfraind, 1991).

  • Chronic Angina and Hypertension Management : Nisoldipine shows promise in treating chronic angina pectoris and mild to moderate hypertension. It may offer benefits in combination with beta-adrenoceptor blockade (Friedel & Sorkin, 1987).

  • Favorable Side-Effect Profile : Nisoldipine, as a new calcium-channel blocker, has a favorable side-effect profile, benefiting patients with hypertension, angina pectoris, and congestive heart failure (Mitchell et al., 1993).

properties

IUPAC Name

5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZPKZYMNVFLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910077
Record name 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Nisoldipine

CAS RN

106685-70-5
Record name 3-(2-Hydroxy-2-methylpropyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106685-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-r 9425
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-R-9425
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1602DWGD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Paikrao, AS Dhabe - BIOINFOLET-A Quarterly Journal of Life …, 2022 - indianjournals.com
The genus Tephrosia, belonging to family Leguminosae is widely distributed throughout the world and is used as a folk medicine for the treatment of large number of diseases. Present …
Number of citations: 0 www.indianjournals.com

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